Cindunistat hydrochloride maleate

Catalog No.
S523792
CAS No.
753491-31-5
M.F
C20H39ClN6O8S2
M. Wt
591.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cindunistat hydrochloride maleate

CAS Number

753491-31-5

Product Name

Cindunistat hydrochloride maleate

IUPAC Name

(2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride

Molecular Formula

C20H39ClN6O8S2

Molecular Weight

591.1 g/mol

InChI

InChI=1S/2C8H17N3O2S.C4H4O4.ClH/c2*1-6(9)11-3-4-14-5-8(2,10)7(12)13;5-3(6)1-2-4(7)8;/h2*3-5,10H2,1-2H3,(H2,9,11)(H,12,13);1-2H,(H,5,6)(H,7,8);1H/b;;2-1-;/t2*8-;;/m00../s1

InChI Key

AXMATQOUTYMHRH-YYYPGOKWSA-N

SMILES

CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl

solubility

Soluble in DMSO, not in water

Synonyms

PHA-728669F; PHA 728669F; PHA728669F; SD-6010; SD 6010; SD6010 PF-00572986; PF00572986; PF 00572986; PF-572986; PF572986; PF 572986; PHA-84250; PHA84250; PHA 84250; SC-084250; SC 084250; SC084250; Cindunistat. cindunistat hydrochloride maleate

Canonical SMILES

CC(=NCCSCC(C)(C(=O)O)N)N.CC(=NCCSCC(C)(C(=O)O)N)N.C(=CC(=O)O)C(=O)O.Cl

Isomeric SMILES

CC(=NCCSC[C@@](C)(C(=O)O)N)N.CC(=NCCSC[C@@](C)(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl

The exact mass of the compound Cindunistat hydrochloride maleate is 590.1959 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cindunistat hydrochloride maleate is a synthetic compound identified as a selective, time-dependent, and irreversible inhibitor of human inducible nitric oxide synthase (iNOS). With the chemical formula C20H39ClN6O8S2C_{20}H_{39}ClN_{6}O_{8}S_{2} and a molecular weight of approximately 371.84 g/mol, this compound is primarily studied for its therapeutic potential in inflammatory conditions, particularly osteoarthritis. Cindunistat hydrochloride maleate is administered orally and has shown promise in enhancing biomarkers related to synovial fluid, including nitrite and nitrotyrosine levels, as well as reducing osteophyte formation and cartilage lesions in various experimental models .

The primary chemical reaction involving cindunistat hydrochloride maleate is its interaction with the iNOS enzyme. This compound acts through selective and irreversible inhibition of iNOS, leading to decreased production of nitric oxide, which plays a significant role in inflammatory processes. The inhibition mechanism is characterized by the compound's binding affinity to the enzyme, which alters its activity over time. The reactions typically occur in the presence of solvents such as dimethyl sulfoxide (DMSO), which aids in solubilizing the compound for effective interaction with biological targets .

The synthesis of cindunistat hydrochloride maleate involves several chemical processes that are not extensively detailed in publicly available literature. Generally, it includes dissolving the compound in DMSO to create a mother liquor, followed by specific reaction conditions that facilitate the formation of the desired hydrochloride maleate salt form. The exact methodologies may vary depending on the production scale and desired purity levels .

Cindunistat hydrochloride maleate is primarily investigated for its applications in treating osteoarthritis and other inflammatory conditions. Its role as an iNOS inhibitor positions it as a potential therapeutic agent for managing chronic pain associated with these diseases. Additionally, it may be useful in research settings focused on understanding nitric oxide's role in various biological processes and diseases .

Studies on cindunistat hydrochloride maleate's interactions reveal its selectivity towards iNOS compared to other nitric oxide synthase isoforms. This selectivity is crucial as it minimizes potential side effects associated with broader nitric oxide synthase inhibition. Further interaction studies are essential to elucidate how cindunistat may interact with other pharmacological agents or biological pathways, particularly those involved in pain modulation and inflammation .

Cindunistat hydrochloride maleate shares similarities with several other compounds that inhibit nitric oxide synthase but differs significantly in selectivity and irreversibility:

Compound NameType of InhibitionSelectivityRemarks
AminoguanidineCompetitive inhibitorNon-selectiveUsed primarily for diabetic complications
L-NIL (N6-(1-iminoethyl)-L-lysine)Selective inhibitorSelective for iNOSLess potent than cindunistat
N(ω)-Nitro-L-arginineCompetitive inhibitorNon-selectiveCommonly used in research

Cindunistat hydrochloride maleate is unique due to its irreversible nature and high specificity towards iNOS, making it a valuable candidate for targeted therapies aimed at reducing inflammation without affecting other nitric oxide synthase isoforms adversely .

Cindunistat hydrochloride maleate possesses the molecular formula C20H39ClN6O8S2, representing a complex salt compound formed through the combination of two cindunistat base molecules, one maleic acid molecule, and one hydrochloride molecule [1]. The compound exhibits a molecular weight of 591.1 grams per mole, as determined through computational analysis [1] [2]. The exact mass of the compound has been calculated as 590.1959323 Daltons, while the monoisotopic mass remains identical at 590.1959323 Daltons [1].

The structural composition can be represented as (C8H17N3O2S)2- C4H4O4- HCl, indicating the presence of two cindunistat base units (C8H17N3O2S), one maleic acid component (C4H4O4), and one hydrochloride moiety (HCl) [18]. This formulation demonstrates the compound's nature as a multi-component crystalline salt, where the active pharmaceutical ingredient exists in combination with both maleic acid and hydrochloric acid to enhance pharmaceutical properties [8].

PropertyValueReference
Molecular FormulaC20H39ClN6O8S2 [1]
Molecular Weight591.1 g/mol [1] [2]
Exact Mass590.1959323 Da [1]
Monoisotopic Mass590.1959323 Da [1]
Component Formula(C8H17N3O2S)2- C4H4O4- HCl [18]

Structural Characterization and Functional Groups

Cindunistat hydrochloride maleate contains several distinct functional groups that contribute to its pharmacological activity and chemical properties [1]. The compound features two primary structural components: the cindunistat base portion and the salt-forming components (maleate and hydrochloride) [1] [8].

The cindunistat base structure contains a modified L-cysteine backbone with an amidine functional group [1]. The core structure includes a carboxylic acid group (-COOH), an amino group (-NH2), and a thioether linkage (-S-) connecting to an ethyl chain terminating in an amidine moiety [1]. The amidine functional group (C(=N)NH2) represents a key pharmacophore responsible for the compound's biological activity [28].

The maleate component contributes two carboxylic acid groups in a cis-configuration, forming the (Z)-but-2-enedioic acid structure [1] [21]. This dicarboxylic acid component enhances the compound's stability and solubility characteristics [21]. The hydrochloride portion provides additional ionic character through the presence of the chloride anion [1].

The complete International Union of Pure and Applied Chemistry name for the compound is (2R)-2-amino-3-[2-(1-aminoethylideneamino)ethylsulfanyl]-2-methylpropanoic acid;(Z)-but-2-enedioic acid;hydrochloride [1]. This nomenclature reflects the complex multi-component nature of the salt formation [1].

Functional GroupLocationChemical Formula
Carboxylic AcidCysteine backbone-COOH
Amino GroupCysteine backbone-NH2
AmidineTerminal chainC(=N)NH2
ThioetherConnecting chain-S-
MaleateSalt formerHOOC-CH=CH-COOH
HydrochlorideSalt formerHCl

Stereochemistry and Configuration

Cindunistat hydrochloride maleate exhibits defined stereochemical characteristics that are crucial for its biological activity [1] [8]. The compound contains two defined stereocenters with absolute stereochemistry, indicating complete stereochemical control in its molecular structure [2] [8]. Additionally, the molecule possesses one defined E/Z center, contributing to its overall three-dimensional configuration [2] [8].

The stereochemistry is designated as absolute, with both stereocenters having defined configurations [8] [13]. The cindunistat base portion contains one stereocenter at the modified cysteine carbon, designated with R-configuration [1] [13]. This stereocenter is critical for the compound's selective binding to inducible nitric oxide synthase [2].

The maleate component contributes the E/Z stereochemical element through its alkene double bond, which exists in the Z-configuration (cis-arrangement) [1] [21]. This geometric isomerism is essential for the maleate's chemical properties and its ability to form stable salt structures [21].

The compound's simplified molecular-input line-entry system representation includes stereochemical designations: CC(=NCCSCC@@(C(=O)O)N)N.CC(=NCCSCC@@(C(=O)O)N)N.C(=C\C(=O)O)\C(=O)O.Cl [1]. The @@notation indicates the specific stereochemical configuration at the chiral centers [1].

Stereochemical FeatureCountConfiguration
Defined Stereocenters2Absolute
E/Z Centers1Z-configuration
Undefined Stereocenters0N/A
Overall StereochemistryAbsoluteComplete definition

Physical and Chemical Properties

Cindunistat hydrochloride maleate demonstrates specific physical and chemical characteristics that influence its pharmaceutical behavior [1] [2]. The compound appears as a solid powder with defined crystalline properties [2] [16]. Under standard conditions, the material exhibits stability when stored appropriately at controlled temperatures [16].

The compound contains nine hydrogen bond donor sites and fourteen hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions [1]. These hydrogen bonding capabilities contribute to the compound's solubility characteristics and crystal packing arrangements [1]. The molecule exhibits fourteen rotatable bonds, suggesting considerable conformational flexibility [1].

The topological polar surface area measures 329 square Angstroms, reflecting the compound's polar character [1]. This substantial polar surface area contributes to the compound's interaction with biological membranes and aqueous environments [1]. The heavy atom count totals thirty-seven atoms, indicating the compound's molecular complexity [1].

The formal charge of the molecule equals zero under standard conditions, indicating overall electrical neutrality [1]. The compound's complexity value, as calculated by computational methods, reaches 352, reflecting its intricate molecular architecture [1].

Physical PropertyValueUnits
AppearanceSolid powderVisual
Hydrogen Bond Donors9Count
Hydrogen Bond Acceptors14Count
Rotatable Bonds14Count
Topological Polar Surface Area329Ų
Heavy Atom Count37Count
Formal Charge0Electronic
Molecular Complexity352Computational

Spectroscopic Characteristics

The spectroscopic properties of cindunistat hydrochloride maleate reflect its complex multi-component structure [1]. Nuclear magnetic resonance spectroscopy provides detailed information about the compound's molecular architecture and stereochemical arrangements [12]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the various functional groups present in the molecule [12].

The amidine functional groups present in the cindunistat base portion contribute distinctive spectroscopic signatures [28]. These groups typically exhibit specific chemical shift patterns in nuclear magnetic resonance spectroscopy that can be used for structural confirmation [28]. The presence of the maleate component adds additional spectroscopic complexity through its alkene protons and carboxylic acid functionalities [14].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural elucidation [1]. The compound's InChI key (AXMATQOUTYMHRH-YYYPGOKWSA-N) serves as a unique identifier for computational and database searching purposes [1] [8].

Infrared spectroscopy would be expected to show characteristic absorption bands for the various functional groups present, including carboxylic acid carbonyl stretches, amino group stretches, and amidine functionalities [15]. The maleate component would contribute characteristic alkene and carboxylic acid absorption patterns [15].

Spectroscopic MethodKey FeaturesIdentification
Nuclear Magnetic ResonanceAmidine signals, stereochemistryStructural confirmation
Mass SpectrometryMolecular ion, fragmentationMolecular weight verification
Infrared SpectroscopyFunctional group bandsGroup identification
InChI KeyAXMATQOUTYMHRH-YYYPGOKWSA-NDatabase identifier

Solubility and Stability Profiles

Cindunistat hydrochloride maleate exhibits specific solubility characteristics that are influenced by its salt formation [16]. The compound demonstrates solubility in dimethyl sulfoxide at concentrations up to 10 millimolar, indicating good organic solvent compatibility [6] [16]. This solubility profile is enhanced compared to the free base form due to the ionic character imparted by the hydrochloride and maleate components [16].

The maleate salt formation significantly influences the compound's aqueous solubility characteristics [21]. Maleic acid, being highly water-soluble (478.8 grams per liter at 20°C), contributes to improved dissolution properties [23]. The hydrochloride component further enhances water solubility through ionic interactions [22].

Stability studies indicate that the compound requires careful storage conditions to maintain its chemical integrity [16]. The material should be stored under dry conditions at controlled temperatures, typically at -20°C for long-term storage [16] [24]. The compound demonstrates sensitivity to light and moisture, necessitating proper storage protocols .

The shelf life of properly stored material exceeds two years when maintained under appropriate conditions [16] [25]. Temperature control represents a critical factor in maintaining compound stability, with storage at 0-4°C recommended for short-term use [16]. The crystalline salt form provides enhanced stability compared to the free base, demonstrating the advantages of salt formation in pharmaceutical development [19].

Solubility ParameterValueConditions
Dimethyl Sulfoxide10 mMStandard conditions
Water SolubilityEnhancedDue to salt formation
Storage Temperature-20°CLong-term stability
Short-term Storage0-4°CDays to weeks
Shelf Life>2 yearsProper storage
Environmental SensitivityLight/moisture sensitiveRequires protection

Cindunistat hydrochloride maleate synthesis follows a multi-step approach centered on the construction of a cysteine-derived thioether framework coupled with an acetimidamide moiety [2]. The synthetic strategy employs classical amino acid chemistry combined with thioether coupling methodologies to achieve the target molecular architecture [3] [4].
The primary synthetic route involves the nucleophilic substitution reaction between a cysteine-based nucleophile and an activated electrophile containing the acetimidamide functionality [5] [6]. This approach leverages the inherent nucleophilicity of the cysteine thiol group, which exhibits enhanced reactivity under basic conditions due to thiolate formation [5] [7]. The synthetic methodology requires careful control of reaction parameters, including pH, temperature, and solvent selection, to ensure selective thioether bond formation while maintaining the integrity of the acetimidamide group [8] [9].

Alternative synthetic approaches have been explored utilizing different coupling methodologies, including metal-catalyzed cross-coupling reactions and photochemical thioether formation [10] [11]. However, the classical nucleophilic substitution approach remains the most viable for large-scale production due to its operational simplicity and cost-effectiveness [8] [9]. The synthetic pathway demonstrates good functional group tolerance, accommodating both the amino acid functionality of the cysteine derivative and the guanidine-like character of the acetimidamide moiety [3] [4].

Reaction Mechanisms and Intermediates

The key mechanistic step in cindunistat synthesis involves the formation of the thioether linkage through an SN2-type displacement mechanism [5] [6]. The reaction proceeds via nucleophilic attack of the cysteine thiolate anion on an activated carbon center bearing the acetimidamide substituent [5]. The mechanism requires the generation of the thiolate nucleophile through deprotonation of the cysteine thiol group, typically achieved using inorganic bases such as potassium carbonate or sodium hydroxide [6] [11].

The reaction mechanism exhibits characteristic features of thioether formation chemistry, including sensitivity to steric hindrance around the electrophilic center and dependence on the leaving group ability [10] [6]. Optimal reaction conditions favor the formation of the desired thioether product while minimizing competing side reactions such as disulfide formation or acetimidamide hydrolysis [12] [13]. The stereochemical outcome of the reaction is determined by the configuration of the cysteine starting material, with retention of configuration at the amino acid center [14] [15].

Key intermediates in the synthetic pathway include the protected cysteine derivative and the activated acetimidamide precursor [16] [12]. The acetimidamide intermediate can be prepared through established methodologies involving the reaction of acetonitrile with appropriate nucleophiles under acidic conditions, followed by treatment with ammonia or primary amines [12] [17]. The formation of this intermediate requires careful control of reaction conditions to prevent unwanted side reactions and ensure high purity of the final coupling partner [12] [13].

L-Cysteine and Acetimidoylaminoethyl Coupling Chemistry

The coupling between L-cysteine derivatives and acetimidoylaminoethyl moieties represents a specialized application of thioether formation chemistry [3] [4]. This transformation requires the selective functionalization of the cysteine thiol group while preserving the amino acid backbone and the acetimidamide functionality [5] [18]. The coupling reaction typically employs activated electrophiles such as halogenated ethyl derivatives bearing the acetimidamide group [5] [7].

The reaction mechanism involves the formation of a thioether bond through nucleophilic displacement, with the cysteine thiolate acting as the nucleophile and the activated ethyl group serving as the electrophile [5] [6]. The acetimidamide moiety provides the necessary pharmacophoric elements for inducible nitric oxide synthase inhibition, functioning as a tetrahydrobiopterin cofactor mimic [19] [20]. This structural feature is crucial for the biological activity of the resulting compound, as it enables selective binding to the iNOS active site [19] [21].

Optimization of the coupling reaction requires consideration of multiple factors, including solvent selection, base strength, temperature control, and reaction time [6] [18]. Polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide are typically preferred to facilitate thiolate formation and enhance nucleophilicity [6] [11]. The reaction temperature must be carefully controlled to prevent decomposition of the acetimidamide group while ensuring reasonable reaction rates [12] [13].

Salt Formation Processes

The conversion of cindunistat free base to its hydrochloride maleate salt involves a two-step process designed to enhance solubility, stability, and bioavailability [14] [22]. The salt formation process begins with the preparation of the hydrochloride salt through the reaction of the free base with hydrochloric acid in an appropriate solvent system [23] [24]. This step typically involves dissolving the free base in a polar solvent such as ethanol or isopropanol, followed by the careful addition of aqueous hydrochloric acid until precipitation occurs [23] [25].

The subsequent formation of the maleate salt involves the introduction of maleic acid as a second counterion to create a mixed salt system [14] [26]. Maleic acid serves multiple functions in the salt formation process, including enhancement of crystallinity, improvement of physicochemical properties, and stabilization of the solid-state form [22] [26]. The maleate counterion contributes to the formation of hydrogen-bonded networks that stabilize the crystal lattice and improve the pharmaceutical properties of the final product [22] [27].

The salt formation process requires precise control of stoichiometry, typically employing equimolar ratios of the base and acid components [22] [25]. Crystallization conditions, including temperature, solvent composition, and nucleation parameters, significantly influence the polymorphic form and crystal habit of the resulting salt [22] [27]. The process optimization focuses on achieving reproducible crystal forms with desirable properties such as good flowability, low hygroscopicity, and chemical stability [22] [26].

Structure-Activity Relationship Studies

Structure-activity relationship investigations for cindunistat have focused on understanding the molecular features required for selective inducible nitric oxide synthase inhibition [28] [19]. The key pharmacophoric elements include the cysteine-derived backbone, which provides appropriate molecular geometry for enzyme binding, and the acetimidamide group, which functions as a tetrahydrobiopterin cofactor mimic [19] [20]. The stereochemical configuration at the cysteine center is critical for biological activity, with the (R)-configuration being essential for optimal enzyme binding [14] [15].

The thioether linkage between the cysteine backbone and the acetimidamide moiety provides the appropriate spatial relationship between these pharmacophoric elements [19] [21]. Modifications to the linker length or composition significantly impact biological activity, with the two-carbon ethylene bridge providing optimal positioning for enzyme interaction [19] [29]. The acetimidamide group undergoes covalent binding to the iNOS active site, resulting in time-dependent and irreversible enzyme inhibition [21].

Selectivity for inducible nitric oxide synthase over other nitric oxide synthase isoforms is achieved through the specific molecular recognition patterns of the cindunistat structure [28] [19]. The compound exhibits minimal activity against endothelial and neuronal nitric oxide synthase isoforms, reflecting the distinct active site architectures of these enzymes [19] [30]. This selectivity profile is crucial for the therapeutic application of cindunistat, as it minimizes potential cardiovascular and neurological side effects associated with non-selective nitric oxide synthase inhibition [28] [19].

Scale-up and Process Chemistry Considerations

The scale-up of cindunistat hydrochloride maleate synthesis presents several technical challenges related to reaction control, product isolation, and quality consistency [8] [9]. The thioether coupling reaction requires careful temperature and pH control to ensure reproducible yields and minimize impurity formation [8] [6]. Large-scale reactions are typically conducted under inert atmosphere conditions to prevent oxidation of the thiol groups and formation of disulfide byproducts [9] [6].

Heat transfer considerations become critical during scale-up, particularly for the exothermic salt formation steps [8] [9]. The addition of hydrochloric acid and maleic acid must be carefully controlled to prevent localized heating and potential decomposition of the product [9] [23]. Continuous monitoring of reaction temperature, pH, and agitation parameters is essential for maintaining product quality during large-scale synthesis [8] [9].

Purification and crystallization processes require optimization for industrial-scale production, with particular attention to solvent recovery, waste minimization, and environmental considerations [8] [9]. The selection of crystallization solvents must balance product quality requirements with safety and environmental factors [9] [22]. Process analytical technology approaches, including real-time monitoring of crystal formation and polymorphic transformation, are essential for ensuring consistent product quality during scale-up operations [9] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

9

Exact Mass

590.1959323 g/mol

Monoisotopic Mass

590.1959323 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S39P2D3CM9

Wikipedia

Cindunistat hydrochloride maleate

Dates

Last modified: 02-18-2024
1: Hellio le Graverand MP, Clemmer RS, Redifer P, Brunell RM, Hayes CW, Brandt

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